6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-Methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,3-b]pyridine family, which is known for its diverse biological activities. The presence of a methoxy group at the 6-position and a phenyl group at the 3-position of the pyrrolo[2,3-b]pyridine core structure contributes to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Phenyl Substitution: The phenyl group can be introduced through Suzuki coupling reactions using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a probe for studying enzyme functions.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Lacks the methoxy and phenyl groups, resulting in different chemical properties and biological activities.
6-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a chlorine atom instead of a methoxy group, which affects its reactivity and potency.
Uniqueness
6-Methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the methoxy and phenyl groups, which enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties. This makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C14H12N2O |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-methoxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-13-8-7-11-12(9-15-14(11)16-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
InChI Key |
LXAYAMNEBMPKNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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